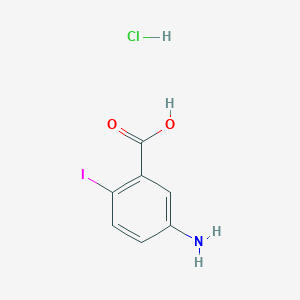

5-Amino-2-iodo-benzoic acid hydrochloride

Description

Properties

IUPAC Name |

5-amino-2-iodobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOAVWSUXQYLEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065250-46-4 | |

| Record name | Benzoic acid, 5-amino-2-iodo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065250-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

5-Amino-2-iodo-benzoic acid hydrochloride (CAS 2065250-46-4): A Comprehensive Technical Guide for Advanced Synthetic Applications

Executive Summary & Chemical Identity

5-Amino-2-iodo-benzoic acid hydrochloride (CAS: 2065250-46-4) is a highly versatile, bifunctional aromatic building block extensively utilized in drug discovery, materials science, and complex natural product synthesis[1]. While its free base counterpart (CAS: 57772-59-5) is also commercially available[2][3], the hydrochloride salt offers superior bench stability, enhanced solubility in polar protic solvents, and protection against the premature oxidation of the electron-rich aniline moiety.

This molecule is characterized by three highly orthogonal reactive sites: an iodine atom, a carboxylic acid, and a primary amine. This trifunctional nature allows chemists to perform sequential, site-selective functionalizations without the need for complex protecting-group manipulations, provided the reaction conditions are carefully controlled[4][5].

Physicochemical Profile

| Property | Value |

| Chemical Name | 5-Amino-2-iodo-benzoic acid hydrochloride |

| CAS Number (HCl Salt) | 2065250-46-4 |

| CAS Number (Free Base) | 57772-59-5[2] |

| Molecular Formula | C₇H₇ClINO₂ (or C₇H₆INO₂ · HCl) |

| Molecular Weight | 299.49 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents |

Mechanistic Utility & Reactivity Profile

The strategic value of 5-amino-2-iodobenzoic acid lies in the predictable causality of its reactivity. Understanding the thermodynamic and kinetic properties of its functional groups is critical for designing successful synthetic routes.

The C2-Iodo Group: Transition-Metal Catalysis

The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to carbon-bromine (~81 kcal/mol) or carbon-chlorine (~97 kcal/mol) bonds[4][5]. In the presence of a Palladium(0) catalyst, the C-I bond undergoes rapid oxidative addition. This makes the molecule an ideal electrophilic partner for cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reacting with aryl/alkyl boronic acids to form biaryls[4][6].

-

Sonogashira Coupling: Reacting with terminal alkynes to form internal alkynes[5].

-

Buchwald-Hartwig Amination: Reacting with exogenous amines to form complex N-heterocycles or diarylamines[7][8][9].

The C1-Carboxyl Group: Amidation and Esterification

The carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form amide bonds. Crucial Mechanistic Note: Because the molecule also contains a primary amine, activating the carboxyl group can lead to intermolecular self-condensation (polymerization)[10]. To prevent this, the C5-amino group must either be temporarily protected (e.g., as an Fmoc or Boc carbamate) or the reaction must be run under high-dilution conditions with a highly nucleophilic exogenous amine in large excess.

The C5-Amino Group: Nucleophilic Substitution

Once the hydrochloride salt is neutralized by a mild base (e.g., DIPEA or Et₃N), the primary amine becomes nucleophilic. It can be subjected to reductive amination, acylation, or converted into a diazonium salt for Sandmeyer-type transformations.

Orthogonal reactivity pathways of 5-Amino-2-iodobenzoic acid hydrochloride.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in validation steps to ensure scientific integrity and high yields.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 5-amino-2-iodobenzoic acid hydrochloride with an arylboronic acid[4][6].

Causality Check (Base Selection): Because the starting material is a hydrochloride salt, one full equivalent of base is consumed immediately to neutralize the HCl and liberate the free aniline. Furthermore, the carboxylic acid will consume a second equivalent of base to form the carboxylate. Therefore, to successfully activate the boronic acid via transmetalation, a minimum of 3.5 to 4.0 equivalents of base (e.g., K₂CO₃) must be used[4][10].

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-amino-2-iodobenzoic acid hydrochloride (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol)[4].

-

Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (4.0 equiv, 4.0 mmol)[4].

-

Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times) to prevent catalyst poisoning by atmospheric oxygen[4].

-

Solvent Introduction: Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) via syringe[4]. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

-

Reaction: Heat the mixture to 80 °C under rigorous stirring for 12–16 hours.

-

Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material mass ( m/z 263 for the free base) and the appearance of the product mass confirms the completion of the catalytic cycle.

-

Workup: Cool to room temperature. Acidify the aqueous layer carefully with 1M HCl to pH ~4 to protonate the carboxylic acid (ensuring it partitions into the organic layer), then extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Palladium-catalyzed Suzuki-Miyaura cycle for C-I bond functionalization.

Protocol 2: Amide Bond Formation (Peptide Coupling)

To functionalize the carboxylic acid without triggering self-condensation, the amine must be protected, or the target amine must be highly reactive and used in excess. Assuming the use of an N-Boc protected 5-amino-2-iodobenzoic acid derivative:

-

Activation: Dissolve the protected acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 10 minutes to form the active OAt-ester.

-

Coupling: Add the exogenous primary or secondary amine (1.2 equiv).

-

Validation: Monitor by TLC (UV active). The active ester intermediate will typically run higher than the starting acid, and the final amide will have a distinct Rf value.

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine, then dry and concentrate.

Quantitative Data Summary

The following table summarizes the expected quantitative yields and reaction parameters for the functionalization of 5-amino-2-iodobenzoic acid derivatives based on established literature protocols[4][5][9].

| Reaction Type | Target Functional Group | Reagents / Catalyst | Expected Yield (%) | Primary Challenge |

| Suzuki-Miyaura | C2-Iodo | Pd(PPh₃)₄, K₂CO₃, Aryl-B(OH)₂ | 85 - 95% | Neutralization of HCl salt |

| Sonogashira | C2-Iodo | PdCl₂(PPh₃)₂, CuI, Alkyne, Et₃N | 75 - 85% | Homocoupling of alkynes |

| Buchwald-Hartwig | C2-Iodo | Pd₂(dba)₃, XPhos, Amine, Cs₂CO₃ | 65 - 80% | Competing C5-amine reactivity |

| Amidation | C1-Carboxyl | HATU, DIPEA, Exogenous Amine | 70 - 90% | Intermolecular self-condensation |

References

-

chemikart.com - 2065250-46-4 | 5-Amino-2-iodo-benzoic acid hydrochloride | A2B ... URL: [Link]

-

chemie-brunschwig.ch - TRANSITION METAL-CATALYZED COUPLINGS REACTIONS URL:[Link]

-

rsc.org - Micellar catalysis of the Suzuki Miyaura reaction URL:[Link]

-

mdpi.com - Recent Progress Concerning the N-Arylation of Indoles URL:[Link]

-

researchgate.net - Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings URL:[Link]

Sources

- 1. 5-Amino-2-iodo-benzoic acid hydrochloride | 2065250-46-4 [sigmaaldrich.com]

- 2. 5-Amino-2-iodobenzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 57772-59-5|5-Amino-2-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. CAS 52548-14-8: 2-Iodo-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Physicochemical Profiling and Synthetic Utility of 5-Amino-2-iodo-benzoic acid hydrochloride: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and active pharmaceutical ingredient (API) synthesis, halogenated amino-benzoic acids serve as highly versatile, orthogonal building blocks. 5-Amino-2-iodo-benzoic acid hydrochloride (CAS: 2065250-46-4) is a prime example of such a scaffold. Featuring three distinct reactive sites—an aromatic iodine, a primary amine, and a carboxylic acid—it allows for highly regioselective, sequential functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. Here, we will dissect the causality behind its physicochemical behavior, explain why the hydrochloride salt is the preferred handling form, and provide field-proven, self-validating protocols for characterizing its solubility and reactivity profiles.

Structural Architecture & Electronic Effects

The physicochemical behavior of 5-Amino-2-iodobenzoic acid is dictated by the competing electronic effects of its substituents on the benzene core:

-

Ortho-Iodine Effect: The bulky iodine atom at the ortho position relative to the carboxylic acid forces the carboxyl group out of coplanarity with the aromatic ring, reducing resonance stabilization but exerting a strong inductive electron-withdrawing effect (-I effect). This stabilizes the conjugate base, significantly lowering the pKa of the carboxylic acid compared to unsubstituted benzoic acid.

-

Meta-Amino Group: The amino group at the meta position (relative to the carboxylate) cannot donate electron density via resonance to the carboxylate carbon. However, in its protonated state (as the hydrochloride salt), the −NH3+ group acts as a powerful electron-withdrawing group, further increasing the acidity of the molecule.

Why the Hydrochloride Salt? (Causality & Experience)

A common pitfall in synthetic workflows is the use of the free base (CAS: 57772-59-5)[1]. Free anilines are notoriously susceptible to auto-oxidation, often turning dark brown over time due to the formation of radical cations and subsequent oligomerization.

The Solution: By isolating the compound as the hydrochloride salt ()[2], the nitrogen’s lone pair is protonated. This removes the lone pair from conjugation with the aromatic ring, drastically increasing the molecule's oxidation potential and conferring excellent long-term shelf stability. Furthermore, the salt form completely disrupts the highly stable intermolecular hydrogen-bonding network of the zwitterionic free base, massively increasing its aqueous solubility for biological and analytical assays.

Physicochemical Data Summary

The following table synthesizes the core quantitative data for the compound, integrating predictive models and empirical standards[1][2][3].

| Property | Value | Source / Methodology |

| Chemical Name | 5-Amino-2-iodo-benzoic acid hydrochloride | IUPAC Nomenclature |

| CAS Registry Number | 2065250-46-4 | |

| Free Base CAS | 57772-59-5 | |

| Molecular Formula | C7H7ClINO2 | Elemental Analysis |

| Molecular Weight | 299.49 g/mol | Calculated (Free base: 263.03) |

| Predicted XLogP3-AA | ~2.79 (Free Base) | |

| Physical Form | Off-White to Pale Yellow Solid | Visual Observation |

Experimental Workflows & Self-Validating Protocols

To utilize this compound effectively in aqueous or biphasic systems, one must accurately map its ionization states and solubility limits. The following protocol outlines a self-validating system for determining these parameters.

Protocol: Thermodynamic Solubility and pKa Determination

Causality Check: Why use the shake-flask method over kinetic solvent-shift assays? Kinetic assays often trap compounds in metastable, supersaturated states. The shake-flask method ensures the system reaches true thermodynamic equilibrium, preventing false-positive solubility readings that cause downstream precipitation in biological assays.

Step 1: Sample Preparation & Standardization

-

Accurately weigh 10.0 mg of 5-Amino-2-iodo-benzoic acid hydrochloride into a volumetric flask.

-

Dissolve in 10 mL of deionized water (Milli-Q, 18.2 MΩ·cm) to create a 1.0 mg/mL stock solution.

Step 2: Potentiometric Titration ( pKa Mapping)

-

Transfer 5.0 mL of the stock solution to a thermostated titration vessel at 25.0 ± 0.1 °C.

-

Titrate with standardized 0.1 M NaOH under an inert Argon atmosphere (to prevent CO2 absorption, which alters pH).

-

Validation: The titration curve will exhibit two distinct inflection points: one for the deprotonation of the carboxylic acid, and one for the deprotonation of the anilinium ion.

Step 3: Shake-Flask Thermodynamic Equilibration

-

Add excess solid API (approx. 50 mg) to 5 mL of phosphate buffer (pH 7.4) in a glass vial.

-

Seal and agitate at 300 RPM on an orbital shaker at 25 °C for 48 hours.

-

Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

Step 4: HPLC-UV Quantification

-

Analyze the filtrate using an HPLC system equipped with a C18 reverse-phase column.

-

Causality Check: Use an isocratic elution (e.g., 60% Water with 0.1% TFA / 40% Acetonitrile). Why? Isocratic conditions maintain a constant baseline absorbance and ensure that the ionization state of the compound remains static during the run, providing high-fidelity integration of the UV peak at 254 nm.

Figure 1: Analytical workflow for determining pKa and thermodynamic solubility.

Synthetic Utility & Orthogonal Reactivity

The true value of 5-Amino-2-iodo-benzoic acid hydrochloride lies in its orthogonal reactivity. Because the three functional groups require vastly different activation energies and reagents, chemists can functionalize the molecule sequentially without the need for complex protecting-group chemistry.

-

The C-I Bond (Position 2): The carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) species. This makes the molecule an ideal electrophile for Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions.

-

The Amine Group (Position 5): Once the hydrochloride salt is neutralized with a mild base (e.g., DIPEA or K2CO3 ), the free primary amine can undergo reductive amination, Buchwald-Hartwig cross-coupling, or direct acylation.

-

The Carboxylic Acid (Position 1): The acid can be activated using standard peptide coupling reagents (HATU, EDC/NHS) to form robust amide bonds or esters.

Figure 2: Orthogonal reactivity pathways of the functional groups in 5-Amino-2-iodobenzoic acid.

References

Sources

5-Amino-2-iodo-benzoic acid hydrochloride molecular structure

An In-depth Technical Guide to 5-Amino-2-iodo-benzoic acid hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-iodo-benzoic acid hydrochloride is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern—featuring a carboxylic acid, an amino group, and an iodine atom—provides three distinct points for chemical modification, making it an exceptionally versatile precursor for the synthesis of complex molecules. This guide offers a comprehensive exploration of its molecular structure, provides a detailed and validated synthetic protocol, and discusses its applications, particularly within the realm of medicinal chemistry and drug discovery. By blending theoretical principles with practical, field-proven insights, this document aims to serve as an essential resource for scientists leveraging this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of 5-Amino-2-iodo-benzoic acid hydrochloride is fundamental to appreciating its reactivity and potential applications. The molecule, with the chemical formula C₇H₇ClINO₂, is an off-white to yellow-brown solid[1][2]. The hydrochloride salt form enhances its stability and modulates its solubility profile compared to its free base (CAS 5326-47-6)[2][3][4].

Core Structural Analysis

The molecule's utility is derived from the interplay of its three key functional groups attached to a central benzene ring:

-

Carboxylic Acid (-COOH): This group serves as a primary handle for derivatization, readily forming amides, esters, and other acyl derivatives. It is a key component for engaging in hydrogen bonding and for tuning the pharmacokinetic properties of resulting drug candidates.

-

Amino Group (-NH₃⁺): In the hydrochloride salt, the amino group is protonated, increasing its water solubility. In its free base form (-NH₂), it acts as a potent nucleophile and a directing group in further electrophilic aromatic substitutions. This group is a common pharmacophore in many biologically active molecules.

-

Iodine Atom (-I): The iodine at the 2-position is a versatile functional group. Its large size and polarizability allow it to participate in halogen bonding, a significant interaction in drug-receptor binding. More importantly, it is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

Caption: Chemical structure of 5-Amino-2-iodo-benzoic acid hydrochloride.

Spectroscopic Profile

Characterization of 5-Amino-2-iodo-benzoic acid hydrochloride relies on standard spectroscopic techniques. While specific spectra should be run for each synthesized batch, the expected features are summarized below.

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic region will display distinct signals for the three protons on the benzene ring, with chemical shifts and coupling patterns dictated by the electronic effects of the three different substituents. The acidic proton of the carboxyl group and the protons of the ammonium group will appear as broad singlets, often exchangeable with D₂O. |

| ¹³C NMR | Seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxyl carbon (typically >165 ppm). The carbons directly attached to the iodine, ammonium, and carboxyl groups will show characteristic shifts. |

| FT-IR | Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), N-H stretching from the ammonium salt (around 3000 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and various C=C and C-H bands for the aromatic ring. |

| Mass Spec. | Mass spectrometry (e.g., ESI-MS) will show the molecular ion peak for the free base (C₇H₆INO₂) at m/z ≈ 263.03[3][4]. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. |

Synthesis and Purification Workflow

The synthesis of 5-Amino-2-iodo-benzoic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the regioselective iodination of a commercially available aminobenzoic acid precursor, followed by salt formation.

Synthetic Pathway Overview

The most direct route involves the electrophilic iodination of 5-aminobenzoic acid. The amino group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. This combination favors iodination at the 2-position (ortho to the amino group).

Caption: A validated workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a reliable, lab-scale synthesis.

Materials:

-

5-Aminobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

10% w/v Aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Diethyl Ether (Et₂O)

Procedure:

-

Iodination Reaction:

-

To a stirred solution of 5-aminobenzoic acid (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), cool the flask to 0 °C using an ice-water bath.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Expertise Insight: NIS is chosen as the iodinating agent because it provides a source of electrophilic iodine (I⁺) under mild, neutral conditions, minimizing side reactions and offering excellent regioselectivity for the electron-rich position ortho to the activating amino group.

-

After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between ethyl acetate and 10% aqueous sodium thiosulfate. The thiosulfate wash quenches any unreacted NIS and removes residual iodine color.

-

Separate the layers and wash the organic phase with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-amino-2-iodo-benzoic acid as a solid.

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude solid in a minimum amount of methanol.

-

Slowly add concentrated HCl (1.1 eq) dropwise with stirring.

-

Induce precipitation by slowly adding diethyl ether until the solution becomes cloudy. Continue adding ether until precipitation appears complete.

-

Trustworthiness Check: This precipitation/crystallization step serves as the primary purification. The hydrochloride salt is generally much less soluble in non-polar organic solvents than the free base or non-polar impurities, allowing for its selective isolation.

-

Cool the mixture to 0 °C for 1 hour to maximize crystal formation.

-

Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether.

-

Dry the product under high vacuum. Confirm identity and purity using ¹H NMR, melting point, and mass spectrometry.

-

Key Applications in Research and Development

The compound's true value lies in its role as a versatile intermediate. It is widely used in the synthesis of pharmaceuticals and other functional chemicals.[5][6]

Scaffold for Pharmaceutical Agents

Analogs of aminobenzoic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][7][8] 5-Amino-2-iodo-benzoic acid provides a robust platform to build novel drug candidates.

-

Anti-inflammatory and Analgesic Drugs: The anthranilic acid (2-aminobenzoic acid) core is a known scaffold for non-steroidal anti-inflammatory drugs (NSAIDs).[8] This compound provides a unique starting point for developing new analogs with potentially improved efficacy or safety profiles.[5]

-

Kinase Inhibitors: The structure is ideal for elaboration into heterocyclic systems that can target the ATP-binding site of protein kinases, a critical target class in oncology. The iodine atom allows for late-stage diversification via cross-coupling to explore the structure-activity relationship (SAR) in deep pockets of the enzyme.

-

Diagnostic Imaging Agents: The stable iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I or ¹²⁵I) to produce radiolabeled molecules for use in medical imaging techniques like SPECT (Single-Photon Emission Computed Tomography).[5]

Caption: Role of the compound in a typical drug discovery pipeline.

Safety and Handling

5-Amino-2-iodo-benzoic acid and its hydrochloride salt are classified as hazardous chemicals.[9]

-

Hazards: Causes skin irritation and can cause serious eye irritation. May be harmful if inhaled.[9] The toxicological properties have not been fully investigated.[9]

-

Precautions: Always handle this compound inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem Compound Summary for 2-amino-5-iodobenzoic acid , National Center for Biotechnology Information, [Link]

- Method for preparing 2-amino-5-iodo benzoic acid, Google P

-

Practical Synthesis of 2-Iodosobenzoic Acid (IBA) , MDPI, [Link]

-

Supporting Information for One Pot Conversion of Substituted Benzoic Acids to Anilines , ACS Publications, [Link]

-

5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid , ResearchGate, [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents , PubMed, [Link]

- The preparation method of 2-amino-5-iodobenzoic acid, Google P

Sources

- 1. 5-Amino-2-iodo-benzoic acid hydrochloride | 2065250-46-4 [sigmaaldrich.com]

- 2. 2-Amino-5-iodobenzoic acid 97 5326-47-6 [sigmaaldrich.com]

- 3. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

5-Amino-2-iodo-benzoic acid hydrochloride synthesis pathway

Synthesis and Process Chemistry of 5-Amino-2-iodobenzoic Acid Hydrochloride: A Technical Guide

Introduction

The synthesis of halogenated unnatural amino acids is a critical capability in modern drug discovery, proteomics, and peptide engineering[1]. Specifically, 5-amino-2-iodobenzoic acid hydrochloride (CAS 2065250-46-4) serves as a highly versatile bifunctional building block. The presence of both an iodine atom and an amino group on the benzoic acid scaffold enables orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira) and complex peptide bond formations.

However, synthesizing this molecule presents a distinct chemoselectivity challenge: the lability of the carbon-iodine (C-I) bond during the reduction of nitro precursors. This technical guide outlines a field-proven, three-step synthetic route starting from 2-iodobenzoic acid, emphasizing the mechanistic causality behind reagent selection and the self-validating nature of the protocols.

Section 1: Retrosynthetic Analysis & Route Selection

When designing the synthesis for 5-amino-2-iodobenzoic acid, two primary retrosynthetic disconnections are typically considered:

-

Direct iodination of 3-aminobenzoic acid.

-

Nitration of 2-iodobenzoic acid followed by reduction .

Direct iodination is often plagued by poor regioselectivity. The strongly activating amino group directs electrophiles to multiple ortho/para positions, leading to complex mixtures of 2-iodo, 4-iodo, and 6-iodo isomers, as well as over-iodinated byproducts.

Conversely, the nitration of 2-iodobenzoic acid is highly regioselective. The carboxyl group is a meta-directing deactivator (directing to positions 3 and 5), while the bulky iodine atom is an ortho/para-directing halogen (directing to positions 3 and 5). Because position 3 is sterically hindered by the adjacent iodine, electrophilic attack occurs almost exclusively at position 5[2]. This synergistic directing effect makes the nitration-reduction pathway the industry standard.

Figure 1: Three-step synthesis pathway of 5-Amino-2-iodobenzoic acid hydrochloride.

Section 2: Step-by-Step Experimental Methodologies

Step 2.1: Regioselective Nitration to 2-Iodo-5-nitrobenzoic Acid

Causality: To achieve the desired regioselectivity without oxidizing the iodine atom, a controlled nitration using dilute acids at elevated temperatures is employed. This avoids the harsh oxidative conditions of fuming nitric acid which can lead to unwanted side reactions[2].

Protocol:

-

Prepare a solution mixture of 1 M HNO3 (4.0 mL) and 1 M H2SO4 (6.0 mL) in a round-bottomed flask[2].

-

Cool the mixture to 0 °C and slowly add 2-iodobenzoic acid (5.0 mmol, 1.24 g)[2].

-

Stir the suspension for 30 minutes at room temperature to ensure homogeneous mixing[2].

-

Heat the reaction mixture to 130 °C and stir for 3 hours[2]. (Self-Validation: The reaction progress can be monitored by TLC using EtOAc/Hexane; the complete disappearance of the starting material indicates reaction completion).

-

Quench the reaction by pouring the hot mixture into ice-water (30 mL)[2].

-

Collect the resulting yellow precipitate via vacuum filtration, wash with cold water, and dry to afford 2-iodo-5-nitrobenzoic acid[2].

Step 2.2: Chemoselective Reduction to 5-Amino-2-iodobenzoic Acid

Causality: The C-I bond is exceptionally weak (~238 kJ/mol) and highly susceptible to hydrogenolysis. Standard catalytic hydrogenation (H2, Pd/C) will inevitably lead to deiodination, yielding 3-aminobenzoic acid. Therefore, a dissolving metal reduction using Iron and Ammonium Chloride (Béchamp-type reduction) is strictly required. Iron serves as a mild single-electron transfer agent, while NH4Cl provides a buffered, slightly acidic proton source (pH ~6) that prevents hydrodehalogenation[3].

Figure 2: Chemoselective reduction strategy avoiding deiodination side-reactions.

Protocol:

-

Charge a 100-mL, 3-necked flask with 2-iodo-5-nitrobenzoic acid (10 mmol, 2.93 g) and ethanol (50 mL)[3].

-

Add water (9 mL) and ammonium chloride (80 mmol) with efficient mechanical stirring[3].

-

Add fine iron powder (30 mmol, <10 μm) in portions. (Safety Note: The reaction is exothermic; addition should be controlled to manage heat evolution)[3].

-

Heat the mixture to an internal temperature of 50–65 °C and stir for 2–3 hours[3].

-

Cool the mixture to 40 °C. Filter the suspension through a pad of Celite to remove the insoluble Fe3O4 byproduct nanoparticles[4]. Wash the filter cake thoroughly with ethanol.

-

Concentrate the filtrate under reduced pressure. Adjust the aqueous residue to pH ~4-5 using dilute HCl to precipitate the zwitterionic 5-amino-2-iodobenzoic acid. Filter and dry under high vacuum.

Step 2.3: Hydrochloride Salt Formation

Causality: The free base of 5-amino-2-iodobenzoic acid is zwitterionic, limiting its solubility in organic solvents and complicating purification. Conversion to the hydrochloride salt yields a stable, off-white solid with excellent handling properties and a defined storage profile (0-5 °C).

Protocol:

-

Suspend the purified 5-amino-2-iodobenzoic acid free base in a minimum volume of anhydrous tetrahydrofuran (THF) or diethyl ether at 0 °C.

-

Slowly add a 1.5x stoichiometric excess of 2.0 M HCl in diethyl ether dropwise under an inert nitrogen atmosphere.

-

Stir the suspension vigorously for 1 hour at 0–5 °C to ensure complete protonation of the amine.

-

Collect the resulting off-white precipitate via vacuum filtration.

-

Wash the filter cake with cold anhydrous diethyl ether and dry under high vacuum to afford 5-amino-2-iodobenzoic acid hydrochloride in >97% purity.

Section 3: Quantitative Data & Process Metrics

Table 1: Comparative Analysis of Nitroarene Reduction Strategies

| Reduction Strategy | Reagents | Chemoselectivity (Nitro vs. Iodo) | Typical Yield | Scalability & Safety |

| Catalytic Hydrogenation | H₂, Pd/C | Poor (Extensive deiodination) | < 20% | High risk of C-I cleavage |

| Dissolving Metal (Iron) | Fe powder, NH₄Cl, EtOH/H₂O | Excellent (> 99%) | 85 - 95% | High (Green, cost-effective) |

| Dissolving Metal (Tin) | SnCl₂, HCl | Good | 80 - 90% | Low (Heavy metal toxicity) |

| Dithionite Reduction | Na₂S₂O₄, H₂O | Good | 70 - 80% | Moderate (Exothermic, SO₂ gas) |

Table 2: Physical and Chemical Properties of the Target API

| Property | Specification |

| Compound Name | 5-Amino-2-iodobenzoic acid hydrochloride |

| CAS Registry Number | 2065250-46-4 |

| Linear Formula | C₇H₇ClINO₂ |

| Molecular Weight | 299.49 g/mol |

| Physical Form | Off-White Solid |

| Storage Temperature | 0 - 5 °C |

Section 4: References

-

Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron". Organic Process Research & Development, Novartis Institute for Biomedical Research. URL: [Link]

-

Bahadur, V., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". RSC Mechanochemistry, Royal Society of Chemistry. URL:[Link]

Sources

- 1. 5-amino-2-iodobenzoic acid uses | Sigma-Aldrich [sigmaaldrich.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

Spectroscopic Characterization and Structural Elucidation of 5-Amino-2-iodobenzoic Acid Hydrochloride

Executive Summary

As a Senior Application Scientist, I approach structural elucidation not merely as a data-gathering exercise, but as a causal framework where every spectroscopic signal is a direct consequence of molecular geometry and electronic environment. This whitepaper provides an authoritative, self-validating guide to the spectroscopic data of 5-Amino-2-iodobenzoic acid hydrochloride (CAS 2065250-46-4)[1]. By dissecting the causality behind Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data, this guide equips drug development professionals with the mechanistic insights required to unambiguously characterize this critical halogenated building block.

Chemical Context and Physicochemical Properties

5-Amino-2-iodobenzoic acid is a highly versatile bifunctional scaffold utilized extensively in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). While the free base (CAS 57772-59-5)[2] is common, the hydrochloride salt is heavily favored in pharmaceutical development. The causality is twofold: protonation of the primary amine to an ammonium ion (-NH₃⁺) drastically reduces the electron density on the aromatic ring, thereby preventing rapid autoxidation, and it significantly enhances solubility in polar aprotic solvents required for downstream synthesis.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 5-Amino-2-iodobenzoic acid hydrochloride |

| CAS Registry Number | 2065250-46-4[1] |

| Molecular Formula | C₇H₇ClINO₂ |

| Molecular Weight | 299.49 g/mol (Salt) / 263.03 g/mol (Free Base) |

| Appearance | Off-white to pale tan crystalline powder |

| Optimal Solvent (NMR) | DMSO-d₆ (due to high salt solubility) |

Principles of Spectroscopic Elucidation: A Causal Framework

To establish a trustworthy analytical profile, we must understand why the molecule behaves the way it does under electromagnetic interrogation.

Nuclear Magnetic Resonance (NMR)

Solvent Selection Causality: The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. We mandate the use of DMSO-d₆ because its high dielectric constant rapidly solvates the ionic lattice. Furthermore, DMSO strongly hydrogen-bonds with the exchangeable -NH₃⁺ and -COOH protons, shifting them downfield and preventing them from broadening into the aromatic baseline.

¹H NMR Causality: The aromatic ring contains three distinct protons (H3, H4, H6). The massive iodine atom at C2 exerts a strong anisotropic deshielding effect on the adjacent ortho proton (H3). Meanwhile, the protonated amine (-NH₃⁺) acts as a powerful electron-withdrawing group via induction, shifting H4 and H6 downfield compared to the electron-donating -NH₂ group of the free base.

¹³C NMR Causality: The most critical diagnostic feature is the "Heavy Atom Effect." The relativistic core electrons of the massive iodine atom create a profound diamagnetic shielding microenvironment. This causality results in an extreme upfield shift of the C2 carbon to approximately 85–90 ppm[3]. This anomaly serves as an unequivocal anchor point for assigning the entire carbon skeleton.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 13.50 | Broad singlet (br s) | - | 1H | -COOH |

| 10.20 | Broad singlet (br s) | - | 3H | -NH₃⁺ |

| 8.35 | Doublet (d) | 2.5 | 1H | Ar-H (C6) |

| 8.01 | Doublet (d) | 8.5 | 1H | Ar-H (C3) |

| 7.75 | Doublet of doublets (dd) | 8.5, 2.5 | 1H | Ar-H (C4) |

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Causality |

| 167.0 | Quaternary (C=O) | Carboxylic acid carbonyl |

| 141.0 | Tertiary (CH) | C3 (Deshielded by ortho-iodine) |

| 135.0 | Quaternary (C) | C1 (Attached to -COOH) |

| 130.0 | Quaternary (C) | C5 (Attached to -NH₃⁺) |

| 125.0 | Tertiary (CH) | C4 (Aromatic CH) |

| 122.0 | Tertiary (CH) | C6 (Aromatic CH) |

| 88.5 | Quaternary (C-I) | C2 (Extreme shielding via Heavy Atom Effect) |

Fourier-Transform Infrared Spectroscopy (FT-IR)

In the solid state, the hydrochloride salt forms a robust hydrogen-bonding network. The causality of the broad absorption band between 3200–2500 cm⁻¹ lies in the overlap of the carboxylic acid (-COOH) O-H stretch and the primary ammonium (-NH₃⁺) N-H stretches. The formal positive charge on the nitrogen strengthens the N-H bond dipole but lowers the vibrational frequency through intense hydrogen bonding with the chloride counterion.

Table 4: Key FT-IR and HRMS Diagnostic Data

| Technique | Signal / Value | Diagnostic Assignment |

| FT-IR (ATR) | 3200–2500 cm⁻¹ | Overlapping -OH and -NH₃⁺ stretches |

| FT-IR (ATR) | 1690 cm⁻¹ | Strong C=O stretch (Carboxylic acid) |

| FT-IR (ATR) | 1040 cm⁻¹ | Ar-I stretch |

| LC-HRMS (ESI+) | m/z 263.9516 | [M - Cl]⁺ (Protonated free base exact mass) |

Self-Validating Experimental Protocols

A trustworthy analytical method must be self-validating. The following protocols are designed to inherently flag preparation errors or instrument drift.

1D and 2D NMR Acquisition Protocol

-

Sample Preparation: Weigh exactly 15 mg of the analyte into a clean glass vial. Dissolve in 0.6 mL of DMSO-d₆ (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Validation Check (Solubility): Visually inspect the solution. The hydrochloride salt should dissolve instantly. If particulate matter remains, it indicates potential degradation to the free base; sonicate for 60 seconds.

-

Validation Check (Blank Subtraction): Prior to sample acquisition, run a pure DMSO-d₆ blank. Causality: DMSO is hygroscopic. By mapping the exact chemical shift of the residual water peak (~3.33 ppm) and undeuterated DMSO (2.50 ppm) in the blank, the analyst prevents the misidentification of these artifacts as exchangeable analyte protons.

-

Acquisition: Acquire ¹H NMR at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a 2-second relaxation delay. The internal TMS standard (0.00 ppm) self-calibrates the chemical shift axis, negating magnetic field drift.

LC-HRMS Acquisition Protocol

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid.

-

Causality of Additive: The acidic modifier (formic acid) forces the equilibrium entirely toward the protonated ammonium state (-NH₃⁺). This prevents on-column free-basing, ensuring a single, sharp chromatographic peak and maximizing ionization efficiency in ESI+ mode.

-

Validation Check (Calibration): Calibrate the TOF/Orbitrap mass analyzer with a standard tuning mix immediately prior to the run. The mass accuracy must be verified to be within < 5 ppm of the theoretical [M - Cl]⁺ mass (263.9516 Da) to definitively rule out isobaric impurities.

Structural Elucidation Workflow

The following Graphviz diagram illustrates the orthogonal, self-validating workflow required to synthesize disparate spectroscopic data points into a unified structural proof.

Caption: Workflow for the structural elucidation of 5-amino-2-iodobenzoic acid HCl.

References

-

Title: 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 Source: PubChem - NIH URL: [Link]

Sources

Advanced Mass Spectrometry of 5-Amino-2-iodo-benzoic acid hydrochloride: A Mechanistic Guide

Executive Summary

5-Amino-2-iodo-benzoic acid hydrochloride (CAS: 2065250-46-4) is a highly versatile halogenated building block frequently utilized in pharmaceutical synthesis and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the mass spectrometric characterization of this compound presents a multifaceted analytical challenge. The presence of both a basic amine and an acidic carboxylate creates zwitterionic potential, the carbon-iodine bond introduces unique radical fragmentation chemistry, and the hydrochloride salt formulation induces severe matrix effects during electrospray ionization (ESI).

This whitepaper provides a comprehensive, self-validating methodology for the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) analysis of 5-amino-2-iodo-benzoic acid hydrochloride, detailing the causality behind ionization dynamics, protomerism, and collision-induced dissociation (CID) mechanisms.

Physicochemical Profiling & Ionization Dynamics

Gas-Phase Protomerism

In the gas phase, aminobenzoic acids do not exist as a single structural entity during positive electrospray ionization (+ESI). Instead, they exhibit protomerism—the formation of distinct isomers that differ exclusively by the site of protonation. Protonation can occur at the amine nitrogen to form the N-protomer , or at the carbonyl oxygen to form the O-protomer . The relative thermodynamic stability and abundance of these protomers are heavily dictated by the ESI solvent microenvironment; for instance, acetonitrile-rich mobile phases tend to favor the N-protomer, while methanol-rich phases favor the O-protomer 1.

The Hydrochloride Matrix Effect

In negative mode (-ESI), the compound readily deprotonates to yield the[M-H]⁻ anion (m/z 261.94). However, because the analyte is formulated as a hydrochloride salt, the dissolution of the compound releases a massive stoichiometric excess of chloride ions (Cl⁻). In the ESI source, these chloride ions aggressively compete for the limited charge available on the surface of the electrospray droplets, leading to profound ion suppression and the formation of [M+Cl]⁻ adducts 2. Mitigating this requires specific chromatographic diversion strategies.

Gas-phase protomer formation and ionization dynamics of 5-Amino-2-iodo-benzoic acid.

Collision-Induced Dissociation (CID) Mechanisms

The fragmentation of 5-amino-2-iodo-benzoic acid is highly energy-dependent. Because the site of protonation dictates the lowest-energy cleavage pathway, the CID spectra are a composite of N-protomer and O-protomer dissociations.

-

Low Collision Energy (15–20 eV): The O-protomer primarily loses water (-18.01 Da) via the interaction of the protonated carbonyl with the adjacent aromatic ring. Conversely, the N-protomer undergoes a characteristic loss of ammonia (-17.03 Da).

-

Medium Collision Energy (25–30 eV): Decarboxylation (-43.99 Da) becomes the dominant pathway, which is a universal hallmark of benzoic acid derivatives.

-

High Collision Energy (35–40+ eV): The heavy iodine atom introduces a unique, high-energy fragmentation channel. Homolytic cleavage of the aromatic C-I bond results in the loss of an iodine radical (126.90 Da) 3. Furthermore, because iodine is monoisotopic (100% ¹²⁷I), the isotopic envelope of the precursor and its fragments is driven entirely by ¹³C and ¹⁵N contributions 4.

Energy-dependent collision-induced dissociation pathways of the precursor ion.

Quantitative Data & Spectral Interpretation

Table 1: Physicochemical and Exact Mass Properties

| Parameter | Value | Analytical Significance |

| Chemical Formula | C₇H₆INO₂ | Free base formula. |

| Monoisotopic Mass | 262.9443 Da | Driven by ¹²⁷I (monoisotopic halogen). |

| [M+H]⁺ (Positive ESI) | 263.9521 m/z | Primary target for structural MS/MS. |

| [M-H]⁻ (Negative ESI) | 261.9365 m/z | Highly sensitive, but prone to suppression. |

| [M+Cl]⁻ (Matrix Adduct) | 297.9131 m/z | Diagnostic indicator of poor desalting. |

Table 2: Diagnostic CID Fragmentation Pathways (Precursor m/z 263.95)

| Product Ion (m/z) | Neutral Loss | Mass Diff (Da) | Mechanistic Attribution |

| 245.94 | H₂O | 18.01 | Cleavage of hydroxyl from the O-protomer. |

| 246.93 | NH₃ | 17.02 | Cleavage of amine from the N-protomer. |

| 219.96 | CO₂ | 43.99 | Decarboxylation of the carboxylic acid. |

| 137.05 | I• (Radical) | 126.90 | Homolytic cleavage of the aromatic C-I bond. |

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the analytical method must be a self-validating system. This requires the integration of System Suitability Tests (SST), blank matrix injections to monitor carryover, and a divert valve to protect the MS from chloride contamination.

Step-by-Step Methodology:

Step 1: Sample Preparation & Internal Standardization

-

Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of Methanol:Water (50:50, v/v). Dilute to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water.

-

Self-Validation: Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C₆-benzoic acid).

-

Causality: High dilution reduces the molarity of the chloride counterion, mitigating ion suppression. The internal standard serves as a continuous monitor for any residual matrix effects during the run.

Step 2: Chromatographic Separation

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

-

Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: Hold at 5% B for 1.5 min, ramp to 95% B over 6 min, hold for 2 min, return to 5% B.

-

Causality: The initial highly aqueous hold prevents the polar zwitterion from eluting in the void volume, while the steep organic ramp efficiently elutes the hydrophobic iodinated aromatic ring.

Step 3: Divert Valve Logic & Electrospray Ionization

-

Action: Program the LC divert valve to send the eluent to waste from 0.0 to 1.5 minutes. Switch to the MS source at 1.51 minutes.

-

Causality: The unretained chloride ions from the HCl salt elute in the void volume (first 1.5 mins). Diverting this fraction to waste prevents chloride from entering the ESI source, entirely eliminating [M+Cl]⁻ adduct formation and source contamination.

Step 4: MS/MS Acquisition

-

Action: Operate in positive ESI mode (+3.0 kV). Isolate m/z 263.95 with a 1.0 m/z window. Apply a Stepped Normalized Collision Energy (NCE) of 15, 25, and 40 eV.

-

Causality: Stepping the collision energy ensures that both low-energy (water/ammonia loss) and high-energy (iodine radical loss) fragmentation pathways are captured simultaneously in a single, data-rich composite MS/MS spectrum.

Self-validating LC-HRMS/MS analytical workflow with chloride diversion.

Troubleshooting Matrix Effects & Signal Quenching

-

Issue: Severe Peak Tailing of the Analyte.

-

Causality: Secondary ion-exchange interactions occur between the basic amine group of the analyte and residual, unendcapped silanols on the C18 stationary phase.

-

Resolution: Ensure the mobile phase pH is strictly maintained at ~2.7 (using exactly 0.1% Formic Acid) to keep silanols fully protonated and neutral, thereby eliminating secondary interactions.

-

-

Issue: Total Loss of Signal in Negative Mode (-ESI).

-

Causality: If the divert valve fails or is bypassed, the hydrochloride salt introduces a massive excess of Cl⁻ ions. These ions outcompete the analyte for charge at the droplet surface, causing catastrophic ion suppression.

-

Resolution: Verify divert valve timing. Alternatively, utilize Solid Phase Extraction (SPE) prior to injection to exchange the chloride counterion for a volatile formate or acetate ion.

-

References

- Demireva, M., & Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A.

- Lesslie, M., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry.

- Smith, A., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. European Journal of Mass Spectrometry.

- Koutrotsios, G., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage Dynamics of 5-Amino-2-iodo-benzoic acid hydrochloride: A Comprehensive Technical Guide

Executive Summary

5-Amino-2-iodo-benzoic acid hydrochloride (CAS: 2065250-46-4) is a highly versatile, bifunctional molecular building block utilized extensively in advanced organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Sonogashira) and active pharmaceutical ingredient (API) development [1]. However, the presence of an electron-rich aromatic amine, a carboxylic acid, and a heavy halogen (iodine) on the same phenyl ring creates a complex stability profile. This whitepaper elucidates the mechanistic causality behind the degradation of this specific compound and establishes self-validating protocols for its handling, storage, and analytical verification.

Chemical Causality: The Dual-Threat Degradation Profile

To design an effective storage protocol, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 5-Amino-2-iodo-benzoic acid hydrochloride is governed by two primary pathways: photolytic dehalogenation and moisture-induced oxidative degradation .

The Protective Mechanism of the Hydrochloride Salt

The free base form (5-Amino-2-iodobenzoic acid) features a primary amine that donates electron density into the aromatic ring via resonance. This makes the ring highly nucleophilic and exceptionally prone to atmospheric oxidation, rapidly degrading into dark-colored quinone imines or azo compounds.

Converting the free base to the hydrochloride salt is a deliberate synthetic choice to enhance stability. Protonation of the amine to an anilinium ion ( −NH3+ ) eliminates the lone pair's ability to participate in resonance. This exerts a strong electron-withdrawing effect, significantly raising the standard oxidation potential of the molecule and deactivating the ring toward electrophilic oxygen attack[3].

Photolytic Vulnerability of the C–I Bond

While the HCl salt protects against oxidation, it does not protect against photolysis. The carbon-iodine (C–I) bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy (BDE) typically ranging between 52 and 70 kcal/mol depending on steric and electronic environments [4].

Exposure to ultraviolet (UV) or high-intensity actinic light provides sufficient energy to induce homolytic cleavage of the C–I bond. This photodehalogenation generates highly reactive aryl radicals and free iodine radicals, which rapidly propagate secondary degradation cascades, leading to cross-linking or complete deiodination of the API intermediate [5].

The Hygroscopic Threat

Hydrochloride salts are inherently hygroscopic. If exposed to environmental humidity, the salt can absorb moisture, leading to localized micro-environmental shifts in pH. This hydrolysis causes partial deprotonation back to the free base, systematically dismantling the oxidative protection afforded by the HCl salt and re-exposing the molecule to rapid degradation.

Mechanistic degradation pathways of 5-Amino-2-iodo-benzoic acid HCl under environmental stress.

Quantitative Stability Profiling

To benchmark the stability of 5-Amino-2-iodo-benzoic acid hydrochloride, accelerated degradation metrics must be established. The table below synthesizes expected degradation profiles based on the behavior of halogenated anilinium salts under various environmental conditions.

Table 1: Comparative Stability Metrics (Accelerated Conditions)

| Storage Condition | Atmosphere | Light Exposure | Timeframe | Est. Purity Retention | Primary Degradant Observed |

| 2°C to 8°C | Argon (Dry) | Dark | 12 Months | > 99.5% | None (Stable) |

| 25°C (Ambient) | Air (60% RH) | Dark | 30 Days | ~ 94.0% | Oxidized Free Base |

| 25°C (Ambient) | Air (60% RH) | Ambient UV | 14 Days | < 85.0% | Deiodinated analogs, Dimers |

| 40°C (Accelerated) | Air (75% RH) | Dark | 14 Days | < 80.0% | Quinone imines (Discoloration) |

Self-Validating Experimental Workflows

To ensure scientific integrity, any protocol measuring or preserving the stability of this compound must be self-validating. This means the system must contain internal checks that confirm the accuracy of the workflow independently of the final result.

Protocol 1: Stability-Indicating LC-MS/MS Assay

This protocol utilizes a stable-isotope internal standard to validate extraction efficiency and instrument performance during stability testing [2].

Step 1: Sample Preparation & Internal Validation

-

Accurately weigh 1.0 mg of 5-Amino-2-iodo-benzoic acid hydrochloride.

-

Dissolve in 1.0 mL of chilled, degassed Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Self-Validation Step: Spike the solution with 50 ng/mL of a deuterium-labeled internal standard (e.g., Anthracene-d10 or a custom deuterated aniline analog) to monitor ionization suppression and recovery variance [5].

Step 2: Chromatographic Separation

-

Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Column Temperature: Maintained strictly at 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate in MilliQ Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 0–1.5 min at 10% B; ramp to 90% B over 8.5 min; hold for 2 min; return to 10% B. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry & Data Integrity

-

Utilize an ESI-QqQ (Electrospray Ionization Triple Quadrupole) mass spectrometer in positive ion mode.

-

Monitor the intact protonated precursor [M+H]+ and the primary fragment corresponding to the loss of iodine ( −126.9 Da ).

-

Acceptance Criteria: The assay is only valid if the internal standard peak area remains within ±5% across all injections, proving that any observed drop in the API signal is true degradation, not instrument drift.

Protocol 2: Optimal Storage and Handling Workflow

Because moisture and light act synergistically to destroy the molecule, the storage protocol must isolate the compound from both vectors simultaneously.

Step 1: Inert Atmosphere Handling

-

Never open bulk containers in ambient air. Transfer the material into a glovebox purged with high-purity Argon or Nitrogen (O2 < 5 ppm, H2O < 1 ppm).

Step 2: Aliquoting and Light Protection

-

Divide the bulk material into single-use aliquots using actinic-shielded (amber) borosilicate glass vials. This prevents repeated freeze-thaw condensation and limits UV exposure [5].

Step 3: Desiccation and Sealing

-

Backfill each vial with Argon (Argon is heavier than air and provides a superior protective blanket compared to Nitrogen).

-

Seal with PTFE-lined caps to prevent moisture ingress.

Step 4: Temperature-Controlled Storage

-

Store the sealed vials at 2°C to 8°C. Do not freeze at -20°C unless validated, as extreme freezing can sometimes cause localized concentration of residual moisture or induce micro-fractures in the salt lattice.

Step-by-step optimal storage and handling workflow for iodoaromatic hydrochloride salts.

Conclusion

The stability of 5-Amino-2-iodo-benzoic acid hydrochloride relies entirely on maintaining the integrity of its anilinium salt state and protecting its fragile C–I bond. By understanding the mechanistic causality of its degradation—specifically, how moisture enables oxidation and how UV light triggers homolytic cleavage—researchers can implement rigorous, self-validating handling protocols. Adhering to strict inert, desiccated, and actinic-shielded storage at 2°C to 8°C ensures the long-term viability of this critical synthetic building block.

References

- Sigma-Aldrich. "5-Amino-2-iodo-benzoic acid hydrochloride | 2065250-46-4". Sigmaaldrich.com.

- National Institutes of Health (NIH). "Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ". Nih.gov.

- ResearchGate. "Solid-state oxidation of aniline hydrochloride with various oxidants".

- BenchChem.

- ACS Publications.

Comprehensive Safety and Handling Guide for 5-Amino-2-iodobenzoic Acid Hydrochloride (CAS 2065250-46-4)

Executive Summary

In modern pharmaceutical development and synthetic organic chemistry, 5-Amino-2-iodobenzoic acid hydrochloride [1] serves as a highly versatile building block. The presence of both an amine and an iodine substituent on the benzoic acid scaffold makes it an ideal candidate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the combination of a halogenated aniline derivative and a hydrochloride salt introduces complex safety challenges.

As a Senior Application Scientist, I have designed this whitepaper to move beyond the static lists of a standard Safety Data Sheet (SDS). This guide synthesizes mechanistic toxicology, physicochemical data, and field-proven methodologies to provide a self-validating framework for handling this compound safely and efficiently.

Physicochemical Profiling & Hazard Identification

To design an effective safety protocol, we must first understand the physical and chemical properties of the compound. The hazards of this molecule are synergistic: the iodo group increases lipophilicity (enhancing dermal absorption), the amino group acts as a toxophore for blood toxicity, and the hydrochloride salt imparts local acidity.

Quantitative Data & Handling Implications

| Property | Value | Causality / Impact on Handling |

| Chemical Name | 5-Amino-2-iodobenzoic acid hydrochloride | Salt form increases stability but adds acidity. |

| CAS Number | 2065250-46-4 (Salt) / 57772-59-5 (Base) | Critical for accurate SDS and regulatory retrieval[2]. |

| Molecular Formula | C₇H₇ClINO₂ | Halogen and amine presence dictates the toxicological profile. |

| Molecular Weight | 299.49 g/mol | Required for precise stoichiometric calculations. |

| Physical State | Solid (Powder) | High risk of aerosolization; requires anti-static tools. |

| GHS Classification | H302, H312, H332, H315, H319, H335 | Harmful via all exposure routes; causes severe irritation. |

Mechanistic Toxicology: The Aniline Toxophore

The primary systemic hazard of 5-Amino-2-iodobenzoic acid hydrochloride stems from its aniline moiety. Halogenated anilines are notorious for inducing methemoglobinemia [3], a life-threatening condition where the oxygen-carrying capacity of circulating hemoglobin is severely diminished.

The Causality of Toxicity: Unlike simple irritants, aniline derivatives do not directly oxidize hemoglobin in vitro. Toxicity occurs in vivo via hepatic CYP450 metabolism. The amine is oxidized to an N-hydroxyarylamine (e.g., a hydroxylamine intermediate). This reactive intermediate enters erythrocytes and co-oxidizes with oxyhemoglobin (Fe²⁺), converting it to methemoglobin (Fe³⁺) [4]. Because Fe³⁺ cannot bind oxygen, the patient experiences functional anemia and tissue hypoxia.

Toxicological pathway of aniline derivatives leading to methemoglobinemia.

Experimental Workflows & Safety Validations

To ensure trustworthiness, laboratory protocols must be self-validating. The following methodology outlines the safe dispensing and reaction setup for a standard Palladium-catalyzed cross-coupling utilizing this compound.

Workflow: Palladium-Catalyzed Cross-Coupling Setup

Step 1: Environmental Validation & PPE

-

Action: Verify the fume hood face velocity is ≥100 fpm using a calibrated anemometer. Don double nitrile gloves, unvented chemical safety goggles, and a flame-resistant lab coat.

-

Causality: The iodo-substituent drastically increases the molecule's lipophilicity, accelerating breakthrough times in standard latex or single-layer nitrile gloves. Double-gloving provides a critical fail-safe.

-

Self-Validation: If the fume hood monitor alarms or reads below 100 fpm, the procedure must be aborted immediately.

Step 2: Dispensing

-

Action: Transfer the reagent bottle to the certified fume hood. Use an anti-static weighing boat and a grounded stainless-steel spatula.

-

Causality: Hydrochloride salts in fine powder form easily generate static charge. This can lead to sudden aerosolization, creating a severe inhalation risk (H332).

Step 3: Reaction Assembly & Neutralization

-

Action: Dissolve the reagent in a polar aprotic solvent (e.g., anhydrous DMF) under an argon atmosphere. Add a mild inorganic base (e.g., K₂CO₃) to neutralize the hydrochloride salt in situ.

-

Causality: The inert atmosphere prevents premature oxidation of the free amine once the hydrochloride salt is neutralized.

-

Self-Validation: Observe the evolution of CO₂ gas. The cessation of bubbling and complete dissolution of the solid indicates successful deprotonation to the free base, confirming the stoichiometry of the base is sufficient.

Workflow for the safe handling and spill management of the hydrochloride salt.

Emergency Spill Response & Waste Management

In the event of a powder spill outside the fume hood, standard sweeping will aerosolize the toxicant. A chemically logical approach is required.

Step-by-Step Spill Quenching:

-

Evacuate & Isolate: Clear personnel from the immediate vicinity to prevent inhalation of aerosolized dust.

-

Alkaline Dampening: Gently spray the spill with a 5% Sodium Bicarbonate (NaHCO₃) solution.

-

Causality: The alkaline spray achieves two goals. First, the liquid dampens the powder, eliminating aerosolization. Second, it neutralizes the acidic hydrochloride salt, precipitating the less water-soluble free base and reducing local corrosivity.

-

-

Collection: Use absorbent pads to collect the damp slurry. Place all materials into a sealed, clearly labeled hazardous waste container.

-

Validation Check: Swab the spill area with pH paper. A stable pH of 7-8 indicates complete neutralization of the residual HCl salt.

References

-

Ludlow, J. T., et al. "Methemoglobinemia." StatPearls [Internet], NCBI Bookshelf, 2023. Available at:[Link]

-

M., R., et al. "Occupational inhalation of aniline fumes induced methemoglobinemia and hemolytic anemia precipitated days later." Indian Journal of Critical Care Medicine, NCBI PMC, 2014. Available at:[Link]

Commercial Sourcing and Synthetic Applications of 5-Amino-2-iodobenzoic Acid Hydrochloride

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Chemical Profiling

5-Amino-2-iodobenzoic acid is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and targeted fluorophores. However, sourcing and handling this compound as a free base presents significant physicochemical challenges.

The Causality of Salt Selection: Free anilines are electron-rich and notoriously prone to rapid autoxidation when exposed to atmospheric oxygen and light, leading to the formation of dark, oligomeric impurities that severely depress downstream reaction yields (). Furthermore, the free base exists as a zwitterion (containing both a basic −NH2 and an acidic −COOH ), which drastically limits its solubility in standard organic solvents.

Sourcing the compound as a hydrochloride salt (CAS 2065250-46-4) solves both issues. Protonation of the amino group to the anilinium ion ( −NH3+ ) withdraws electron density from the aromatic ring, significantly raising the oxidation potential and preventing premature degradation during shipping and storage. Additionally, the HCl salt disrupts the zwitterionic network, dramatically enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) essential for cross-coupling reactions.

Global Supply Chain & Commercial Sourcing

When procuring CAS 2065250-46-4 for process chemistry or discovery workflows, it is critical to evaluate suppliers based on purity guarantees and supply chain transparency. Below is a synthesized data table of verified commercial suppliers.

| Supplier | CAS Number | Purity Grade | Catalog / SKU | Typical Lead Time |

| BLD Pharm | 2065250-46-4 | >97% (HPLC/NMR) | BD00872722 | In Stock / 1-2 Weeks |

| Sigma-Aldrich | 2065250-46-4 | Research Grade | 2065250464 | Varies by Region |

| ChemScene | 2065250-46-4 | >97% | CS-0657569 | 1-3 Weeks |

| A2B Chem | 2065250-46-4 | >95% | N/A | Made to Order |

Note: For highly sensitive catalytic workflows, batches should be requested with a Certificate of Analysis (CoA) explicitly detailing trace metal content, as residual transition metals from the supplier's synthesis can poison downstream palladium catalysts.

Analytical Validation Protocol: A Self-Validating System

To ensure scientific integrity, every newly sourced batch must undergo a self-validating QA/QC protocol . This system is designed so that no single analytical failure can result in a false positive; visual, mass, and structural data must converge to release the material into the synthesis pipeline.

Step-by-Step QA/QC Methodology

-

Visual Colorimetric Inspection: The HCl salt should appear as an off-white to pale-yellow powder. If the powder is dark brown or purple, it indicates that the protective hydrochloride barrier has failed and the aniline has oxidized.

-

Sample Preparation: Dissolve 5 mg of the compound in 1 mL of anhydrous DMSO- d6 . The enhanced solubility of the HCl salt should result in a clear solution within 60 seconds.

-

Structural Verification (1H NMR): Run a standard 1H NMR. Causality checkpoint: Look for the broad −NH3+ peak around 10.0–10.5 ppm. If a sharp −NH2 peak appears further upfield (around 5.0 ppm), the salt has dissociated or the stoichiometry is incorrect.

-

Mass Confirmation (LC-MS, ESI+): Inject the sample into an LC-MS. You must observe the [M−Cl]+ peak at 263.95 m/z (the exact mass of the protonated free base). The presence of early-eluting polar peaks with higher masses indicates N-oxide or oligomeric impurities.

-

Purity Assessment (HPLC): Run a reverse-phase HPLC (UV 254 nm) to confirm >97% purity before releasing the batch.

Fig 1: Self-validating QA/QC workflow for verifying CAS 2065250-46-4 integrity.

Downstream Application Workflow: Sterically Hindered Suzuki-Miyaura Coupling

The most powerful application of 5-Amino-2-iodobenzoic acid hydrochloride is the functionalization of the 2-position via Palladium-catalyzed cross-coupling ().

Mechanistic Causality in Protocol Design: The iodine atom is positioned ortho to a bulky carboxylic acid group, creating significant steric hindrance. Therefore, standard catalysts like Pd(PPh3)4 often fail or require harsh heating. We utilize Pd(dppf)Cl2 because the dppf ligand has a exceptionally large bite angle, which forces the palladium center into a geometry that accelerates reductive elimination even in sterically congested environments.

Furthermore, because we are starting with an HCl salt and a carboxylic acid, precise base stoichiometry is critical . Exactly 3.0 equivalents of base (e.g., K2CO3 ) are required: 1 eq to neutralize the HCl salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to activate the boronic acid for transmetalation.

Step-by-Step Synthetic Protocol

-

Reagent Charging: To an oven-dried Schlenk flask, add 5-Amino-2-iodobenzoic acid hydrochloride (1.0 eq), your chosen Aryl-Boronic Acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

-

In Situ Neutralization & Activation: Add anhydrous K2CO3 (3.0 eq). The precise 3.0 eq ensures the anilinium salt is neutralized to the reactive free amine, and the boronic acid is converted to the reactive boronate complex.

-

Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane/ H2O (4:1 v/v). Purge the flask with Argon for 10 minutes.

-

Reaction Execution: Heat the mixture to 90°C for 12 hours under an inert atmosphere. Monitor completion via LC-MS (looking for the disappearance of the 263.95 m/z starting material peak).

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and carefully acidify the aqueous layer with 1M HCl to pH 3–4 to precipitate the 2-Aryl-5-aminobenzoic acid product.

Fig 2: Sterically hindered Suzuki-Miyaura coupling workflow and base stoichiometry.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

Isomeric Forms of Amino-Iodobenzoic Acid Hydrochloride: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary

Amino-iodobenzoic acid hydrochloride (AIBA·HCl) represents a critical class of tri-substituted aromatic building blocks utilized extensively in pharmaceutical development, radiochemistry, and complex organic synthesis. The strategic positioning of three distinct functional groups—an amino group (-NH₂), an iodine atom (-I), and a carboxylic acid (-COOH)—on a single benzene ring provides a highly versatile scaffold for orthogonal functionalization. This whitepaper explores the regiochemistry, synthetic methodologies, and downstream applications of the primary AIBA isomers, providing drug development professionals with actionable, self-validating protocols grounded in mechanistic causality.

Structural Chemistry & Regioselective Isomerism

The chemical behavior of AIBA isomers is dictated by the competing electronic effects of its substituents. The amino group is a strongly activating, ortho/para-directing group, while the carboxylic acid is a deactivating, meta-directing group.

When synthesizing these isomers from their respective aminobenzoic acid precursors, the regioselectivity of electrophilic aromatic substitution (iodination) is governed by these directing effects:

-

2-Amino-5-iodobenzoic acid: Synthesized from 2-aminobenzoic acid (anthranilic acid). The -NH₂ and -COOH groups are ortho to each other. The strongly activating -NH₂ group dictates the substitution pattern. The position para to the -NH₂ group (position 5) is sterically unhindered compared to the ortho position (position 3, wedged between the two existing groups). Thus, iodination occurs almost exclusively at the 5-position .

-

4-Amino-3-iodobenzoic acid: Synthesized from 4-aminobenzoic acid (PABA). Here, the -NH₂ and -COOH are para to each other. The -NH₂ group directs the incoming iodine to its ortho position, yielding the 3-iodo isomer .

Conversion of these free bases into their hydrochloride salts (AIBA·HCl) involves the protonation of the primary amine (-NH₃⁺ Cl⁻). This transformation is critical for increasing aqueous solubility, preventing premature oxidation of the amine, and enhancing shelf-life during long-term storage.

Quantitative Physicochemical Properties

The following table summarizes the key quantitative data for the two most prominent isomers in drug discovery .

| Property | 2-Amino-5-iodobenzoic acid | 4-Amino-3-iodobenzoic acid |

| CAS Number | 5326-47-6 | 2122-63-6 |

| Molecular Weight | 263.03 g/mol | 263.03 g/mol |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | 63.3 Ų |

| XLogP3 (Predicted) | 1.4 | 1.4 |

| Melting Point (Free Base) | 219–221 °C (dec.) | 212–215 °C (dec.) |

| Primary Application | Solution-phase peptide synthesis, LCD films | Tuberculostatic agents, radiolabeling |

Mechanistic Causality in Synthesis Workflows

The industrial and laboratory-scale synthesis of AIBA isomers relies on oxidative iodination. Traditional iodination using iodine monochloride (ICl) often yields heavily colored impurities requiring extensive purification. Modern protocols utilize molecular iodine (I₂) coupled with an in situ oxidant, such as hydrogen peroxide (H₂O₂) .